Enhanced Copper Corrosion Inhibition via Phenyl Substituent: DFT-Calculated Solvation Free Energy
The phenyl substituent on 1-phenyl-1H-imidazole-2-thiol significantly reduces solvation free energy compared to methyl-substituted imidazoles, directly increasing the molecule's tendency to adsorb onto metal surfaces and thereby improving corrosion inhibition efficiency [1].
| Evidence Dimension | Solvation Free Energy (ΔGsolv, kcal/mol) |
|---|---|
| Target Compound Data | Phenyl substituent: -7.8 |
| Comparator Or Baseline | Methyl substituent: -9.1 |
| Quantified Difference | ΔΔGsolv = 1.3 kcal/mol (less negative, favoring adsorption) |
| Conditions | Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level with the CPCM solvation model (water) |
Why This Matters
This reduced solvation energy provides a thermodynamic basis for the empirically observed superior corrosion protection of phenyl-substituted imidazoles over their alkyl counterparts, making 1-phenyl-1H-imidazole-2-thiol a preferred candidate for formulating copper corrosion inhibitors.
- [1] Kovačević, N., Kokalj, A. Analysis of molecular electronic structure of imidazole- and benzimidazole-based inhibitors: A simple recipe for qualitative estimation of chemical hardness. Corrosion Science, 2011, 53(3), 909-921. View Source
